Penthiopyrad
Overview
Description
Penthiopyrad is a novel fungicide belonging to the class of succinate dehydrogenase inhibitors. It is widely used in agriculture to control a broad spectrum of fungal diseases in various crops. This compound works by inhibiting the mitochondrial respiratory chain, specifically targeting complex II (succinate dehydrogenase), which disrupts fungal cell respiration and leads to the death of the pathogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of penthiopyrad involves multiple steps, starting from readily available raw materials. One common synthetic route includes the following steps :
Formation of Intermediate: Ethyl trifluoroacetoacetate reacts with triethyl orthoformate, followed by ring closure with methylhydrazine sulfate to form 1-methyl-3-trifluoromethyl-1H-pyrazole-4-formic acid.
Intermediate Conversion: This intermediate is then reacted with thionyl chloride to obtain 1-methyl-3-trifluoromethyl-1H-pyrazole-4-formyl chloride.
Final Product Formation: The formyl chloride intermediate undergoes condensation with 3-aminothiophene-2-methyl formate, followed by decarboxylation under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. The process includes precise control of temperature, pH, and reaction time to ensure efficient conversion of intermediates to the final product .
Chemical Reactions Analysis
Types of Reactions
Penthiopyrad undergoes various chemical reactions, including:
Oxidation: The thioether group in this compound can be oxidized to form sulfoxides and sulfones.
Hydrolysis: This compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and hydrogen peroxide.
Hydrolysis: Acidic or basic solutions are used to facilitate hydrolysis reactions.
Photolysis: Light exposure, often in the presence of photosensitizers, is used for photodegradation studies.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.
Scientific Research Applications
Penthiopyrad has a wide range of applications in scientific research, including:
Agriculture: Used as a fungicide to control diseases in crops such as tomatoes, cucumbers, and eggplants
Environmental Studies: Research on the degradation pathways and environmental impact of this compound in natural systems.
Food Safety: Studies on the residue levels of this compound in food products and methods to reduce its presence through various processing techniques
Mechanism of Action
Penthiopyrad exerts its fungicidal effects by inhibiting succinate dehydrogenase in complex II of the mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death. The molecular target of this compound is the succinate dehydrogenase enzyme, which plays a crucial role in fungal respiration .
Comparison with Similar Compounds
Penthiopyrad is part of the succinate dehydrogenase inhibitor class of fungicides, which includes other compounds such as:
- Boscalid
- Fluopyram
- Fluxapyroxad
- Isopyrazam
Uniqueness
This compound is unique due to its broad-spectrum activity against various fungal pathogens, including ascomycetes, basidiomycetes, and deuteromycetes. Its introduction of a thiophene ring with hydrophobic branched alkyl groups enhances its fungicidal activity compared to other succinate dehydrogenase inhibitors .
Properties
IUPAC Name |
1-methyl-N-[2-(4-methylpentan-2-yl)thiophen-3-yl]-3-(trifluoromethyl)pyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3OS/c1-9(2)7-10(3)13-12(5-6-24-13)20-15(23)11-8-22(4)21-14(11)16(17,18)19/h5-6,8-10H,7H2,1-4H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFIDZXUXFLSSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C1=C(C=CS1)NC(=O)C2=CN(N=C2C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058005 | |
Record name | Penthiopyrad | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183675-82-3 | |
Record name | Penthiopyrad | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183675-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penthiopyrad [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183675823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penthiopyrad | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazole-4-carboxamide, N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTHIOPYRAD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAT7900E5H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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